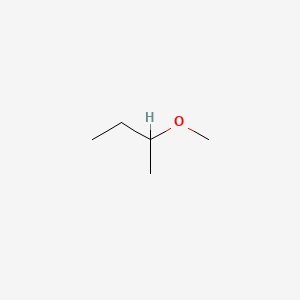
Sec-butyl methyl ether
Cat. No. B1329449
Key on ui cas rn:
6795-87-5
M. Wt: 88.15 g/mol
InChI Key: FVNIMHIOIXPIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07968758B2
Procedure details


The bottom product (IV) from the column K1 contained predominantly unreacted MTBE (about 37% by mass) and methanol (about 61% by mass). In addition, unreacted 2-methoxybutane, tert-butanol, water and diisobutene formed by reaction and also diisobutene originating from the feed MTBE, inter alia, were present. This stream was fed to the column K2.



[Compound]
Name
product ( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
CO.[C:3](O)([CH3:6])([CH3:5])[CH3:4].O.[CH3:9][C:10]([O:13][CH3:14])([CH3:12])[CH3:11]>>[CH3:14][O:13][CH:10]([CH2:11][CH3:3])[CH3:9].[CH3:4][C:3]([CH2:6][C:10]([CH3:12])([CH3:11])[CH3:9])=[CH2:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC
|
Step Two
[Compound]
|
Name
|
product ( IV )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C)CC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)CC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
